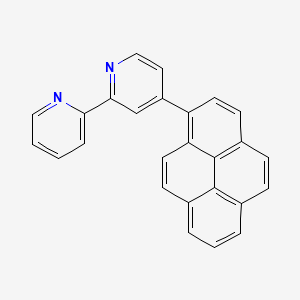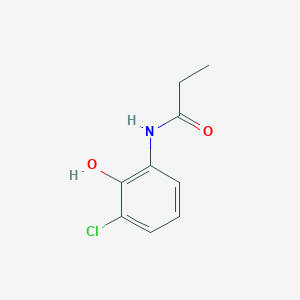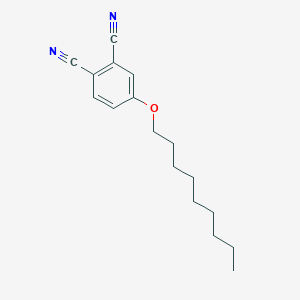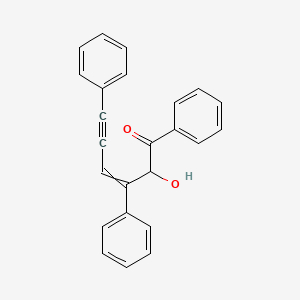![molecular formula C13H11N3O2S B12572339 (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene CAS No. 194359-07-4](/img/structure/B12572339.png)
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno es un compuesto orgánico caracterizado por la presencia de un grupo diazeno (N=N) flanqueado por un grupo 4-metilfenilsulfanil y un grupo 3-nitrofenil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno típicamente involucra los siguientes pasos:
Formación del Grupo Diazeno: El grupo diazeno puede introducirse mediante la reacción de una amina apropiada con ácido nitroso, lo que lleva a la formación de una sal de diazonio. Esta sal se acopla entonces con un compuesto aromático adecuado para formar el enlace diazeno.
Introducción del Grupo 4-Metilfenilsulfanil: El grupo 4-metilfenilsulfanil puede introducirse mediante una reacción de sustitución nucleofílica, donde un grupo tiol reacciona con un compuesto aromático halogenado.
Nitración del Anillo Aromático: La nitración del anillo aromático se puede lograr usando una mezcla de ácido nítrico concentrado y ácido sulfúrico, que introduce el grupo nitro en la posición deseada.
Métodos de Producción Industrial
La producción industrial de (E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno puede involucrar procesos de nitración y diazotización a gran escala, seguidos de reacciones de acoplamiento en condiciones controladas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanil, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: El grupo nitro puede reducirse a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o utilizando agentes reductores químicos como el cloruro de estaño (II).
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, como halogenación, nitración o sulfonación.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico para la oxidación del grupo sulfanil.
Reducción: Gas hidrógeno con un catalizador de paladio o cloruro de estaño (II) para la reducción del grupo nitro.
Sustitución: Halógenos (por ejemplo, cloro o bromo) en presencia de un catalizador ácido de Lewis para la halogenación.
Productos Mayores
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
(E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como precursor de compuestos farmacológicamente activos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los efectos del compuesto están mediados a través de la modulación de estos objetivos, lo que lleva a cambios en los procesos celulares. Por ejemplo, el grupo nitro puede sufrir biorreducción para formar intermedios reactivos que pueden interactuar con macromoléculas celulares, lo que lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos Similares
(E)-4-(3-(3-(4-Metoxifenil)acrilóil)fenoxi)butil 2-Hidroxibenzoato: Un compuesto con características estructurales similares, utilizado en investigación contra el cáncer.
1-Boc-4-AP (terc-butil 4-(fenilamino)piperidina-1-carboxilato): Un intermedio en la síntesis de fentanilo y derivados relacionados.
Singularidad
(E)-1-[(4-Metilfenil)sulfanil]-2-(3-nitrofenil)diazeno es único debido a la presencia de un grupo sulfanil y un grupo nitro, que confieren reactividad química distinta y potencial actividad biológica. Sus características estructurales permiten diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética y las aplicaciones de investigación.
Propiedades
Número CAS |
194359-07-4 |
|---|---|
Fórmula molecular |
C13H11N3O2S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfanyl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-5-7-13(8-6-10)19-15-14-11-3-2-4-12(9-11)16(17)18/h2-9H,1H3 |
Clave InChI |
QGSSWBBMTYVZAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SN=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
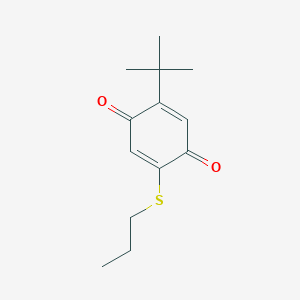
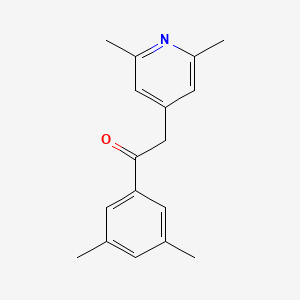
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

